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  • Product: 3-(Tert-butylamino)cyclohex-2-en-1-one
  • CAS: 23076-03-1

Core Science & Biosynthesis

Foundational

3-(Tert-butylamino)cyclohex-2-en-1-one CAS number 23076-03-1

An In-Depth Technical Guide to 3-(Tert-butylamino)cyclohex-2-en-1-one (CAS 23076-03-1): Synthesis, Characterization, and Applications in Modern Drug Discovery Executive Summary 3-(Tert-butylamino)cyclohex-2-en-1-one, ide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Tert-butylamino)cyclohex-2-en-1-one (CAS 23076-03-1): Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

3-(Tert-butylamino)cyclohex-2-en-1-one, identified by CAS number 23076-03-1, is a fascinating and synthetically valuable molecule belonging to the β-enaminone class. These compounds are characterized by a vinylogous amide system that imparts a unique electronic character, rendering them exceptionally versatile intermediates in organic synthesis. This guide provides a comprehensive technical overview of this specific enaminone, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, elucidating the rationale behind procedural choices, detail its expected spectroscopic signature for robust characterization, and explore its reactivity and profound potential as a scaffold in the design of novel therapeutics. The cyclohexenone core is a privileged structure found in numerous bioactive natural products, and the strategic inclusion of a tert-butyl group offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties.[1]

The β-Enaminone Scaffold: A Nexus of Reactivity and Potential

β-Enaminones, or vinylogous amides, are more than simple ketones or amines; they are a hybrid system where the nitrogen lone pair delocalizes through the double bond to the carbonyl group. This electronic communication creates a "push-pull" system that defines their chemistry.

  • Ambident Nucleophilicity: The delocalization makes both the α-carbon and the nitrogen atom nucleophilic, allowing for selective reactions with various electrophiles.[2]

  • Electrophilic Character: The β-carbon, adjacent to the nitrogen, can act as an electrophilic site, particularly in Michael additions and related transformations.

  • Dual Electronic Attitude: This ability to act as both a nucleophile and an electrophile at different positions makes enaminones powerful building blocks for constructing complex molecular architectures, especially nitrogen-containing heterocycles.[2][3]

The cyclohexenone moiety itself is a cornerstone in medicinal chemistry, forming the core of natural products with demonstrated antitumor, anti-inflammatory, and antileishmanial activities.[1] The incorporation of a tert-butyl group is a deliberate design choice in medicinal chemistry. Its significant steric bulk can provide metabolic stability by shielding nearby functional groups from enzymatic degradation, and its lipophilicity can enhance membrane permeability. Tert-butyl groups are prevalent in drug molecules for their ability to anchor a ligand into a specific hydrophobic pocket of a target protein.[4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and the well-documented behavior of analogous compounds.

PropertyValueSource
CAS Number 23076-03-1N/A
Molecular Formula C₁₀H₁₇NOCalculated
Molecular Weight 167.25 g/mol Calculated
IUPAC Name 3-(tert-butylamino)cyclohex-2-en-1-oneIUPAC Nomenclature
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds[5]
Predicted Spectroscopic Data for Characterization
  • ¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.2-1.4 ppm. The vinyl proton at the 2-position would appear as a singlet around δ 5.0-5.5 ppm. The NH proton will likely be a broad singlet in the range of δ 5.0-9.0 ppm, with its chemical shift being highly dependent on solvent and concentration.[6] The three sets of methylene protons on the cyclohexene ring will appear as multiplets between δ 1.8 and 2.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C1) is expected in the δ 195-200 ppm region. The enamine carbons C2 and C3 would be observed around δ 95-105 ppm and δ 160-165 ppm, respectively. The quaternary carbon of the tert-butyl group will be near δ 50 ppm, with the methyl carbons appearing around δ 29 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch (ketone) around 1640-1660 cm⁻¹, a C=C stretch around 1550-1600 cm⁻¹, and an N-H stretch around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 167.

Synthesis and Purification

The most direct and efficient synthesis of 3-(tert-butylamino)cyclohex-2-en-1-one is the condensation reaction between a β-dicarbonyl compound, cyclohexane-1,3-dione, and a primary amine, tert-butylamine. A variety of catalysts have been reported to facilitate this transformation with high yields, often under environmentally benign conditions.[7]

Synthesis_Scheme cluster_reactants Reactants cluster_product Product R1 Cyclohexane-1,3-dione P 3-(Tert-butylamino)cyclohex-2-en-1-one R1->P + R2 tert-Butylamine R2->P Catalyst (e.g., Sc(OTf)₃) Solvent-free, Heat W H₂O P->W - H₂O

Caption: General synthesis of the target enaminone.

Detailed Experimental Protocol: Scandium (III) Triflate Catalyzed Synthesis

This protocol is adapted from general methodologies for enaminone synthesis that emphasize efficiency and catalyst recyclability.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexane-1,3-dione (1.12 g, 10 mmol) and tert-butylamine (1.10 mL, 10.5 mmol, 1.05 eq).

    • Causality: Using a slight excess of the more volatile amine component helps to drive the reaction to completion.

  • Catalyst Addition: Add scandium (III) triflate (Sc(OTf)₃) (246 mg, 0.5 mmol, 5 mol%).

    • Causality: Sc(OTf)₃ is a Lewis acid that activates the carbonyl group of the dione, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. It is also highly effective in solvent-free conditions.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.

    • Causality: Heating provides the necessary activation energy and helps to remove the water byproduct, driving the equilibrium towards the product. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dione spot has been consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

    • Dissolve the crude mixture in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

      • Causality: The aqueous wash removes the water-soluble catalyst and any unreacted amine salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Reactivity and Synthetic Utility in Drug Discovery

The true value of 3-(tert-butylamino)cyclohex-2-en-1-one for a drug development professional lies in its potential as a versatile synthetic hub. Its inherent reactivity allows for the rapid generation of diverse molecular scaffolds, which is essential for building compound libraries for structure-activity relationship (SAR) studies.[8]

Synthetic_Utility Synthetic Utility of the Enaminone Core Core 3-(Tert-butylamino) cyclohex-2-en-1-one P1 Substituted Quinolines Core->P1 Friedländer Annulation P2 Functionalized Pyridines Core->P2 Cyclocondensation Rxns P3 Polycyclic Amines Core->P3 Reductive Cyclization P4 Diverse Heterocycles Core->P4 [4+2] Cycloadditions

Caption: Role as a precursor to diverse heterocyclic systems.

Enaminones are well-established precursors for a multitude of heterocyclic systems via cyclization reactions.[2] By reacting with various bifunctional electrophiles, the enaminone can be elaborated into more complex ring systems that are frequently found in clinically relevant molecules. This modularity allows for the rapid diversification of the core structure, enabling a swift exploration of the chemical space around the initial hit.[9]

Conclusion and Future Outlook

3-(Tert-butylamino)cyclohex-2-en-1-one is more than a simple chemical; it is a potent tool for innovation in medicinal chemistry. Its straightforward, high-yield synthesis and rich, predictable reactivity make it an ideal starting point for discovery campaigns. The combination of the biologically relevant cyclohexenone core and the pharmacokinetically favorable tert-butyl group presents a compelling scaffold for developing novel therapeutics. Future research will likely focus on leveraging this building block in automated, high-throughput synthesis platforms to generate large, diverse libraries for screening against challenging biological targets like protein-protein interactions and allosteric enzyme sites. As the demand for novel chemical modalities grows, the strategic application of versatile and powerful intermediates like this enaminone will be paramount to accelerating the drug discovery pipeline.[8]

References

  • A Review of Uncommon Transformations in Enaminone Chemistry. R Discovery. Available at: [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. Available at: [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]

  • Multifaceted α-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds Through Conceptually Distinct 1,2-, 1,3-, 1,4-, and C–O Bond Forming Annulations. The Journal of Organic Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. ResearchGate. Available at: [Link]

  • 3-Aminocyclohex-2-en-1-one. PubChem. Available at: [Link]

  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses. Available at: [Link]

  • 3-Tert-butylcyclohex-2-en-1-one. PubChem. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. ResearchGate. Available at: [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. Sciforum. Available at: [Link]

  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. Available at: [Link]

  • 3-(But-3-en-1-yl)cyclohex-2-en-1-one. PubChem. Available at: [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC. Available at: [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. Available at: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Available at: [Link]

  • TERT-BUTYLAMINE. Ataman Kimya. Available at: [Link]

  • (S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate. IndiaMART. Available at: [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available at: [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. Available at: [Link]

  • 3-(Ethylamino)cyclohex-2-en-1-one. PubChem. Available at: [Link]

  • Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones. MDPI. Available at: [Link]

  • Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. Chemistry – A European Journal. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 19. University of Wisconsin-Madison. Available at: [Link]

  • 3-(Phenylamino)cyclohex-2-ene-1-one - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Accelerating drug discovery with synthetic chemistry advances. Drug Discovery News. Available at: [Link]

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Exploratory

Molecular Structure and Synthesis of 3-(Tert-butylamino)cyclohex-2-en-1-one: A Technical Guide

Executive Summary The compound 3-(tert-butylamino)cyclohex-2-en-1-one (CAS: 23076-03-1) represents a highly specialized class of cyclic enaminones. Characterized by the conjugated N−C=C−C=O moiety, enaminones are indispe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(tert-butylamino)cyclohex-2-en-1-one (CAS: 23076-03-1) represents a highly specialized class of cyclic enaminones. Characterized by the conjugated N−C=C−C=O moiety, enaminones are indispensable synthons in modern organic chemistry and drug development[1]. This whitepaper provides an in-depth analysis of its molecular architecture, electronic properties, and synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond standard descriptive chemistry, focusing instead on the mechanistic causality behind its synthesis and the self-validating analytical metrics required for robust experimental reproducibility.

Molecular Architecture & Electronic Delocalization

The Enaminone Conjugated System

The core structural feature of 3-(tert-butylamino)cyclohex-2-en-1-one is its highly delocalized π -electron system. The nitrogen lone pair is conjugated through the carbon-carbon double bond to the carbonyl oxygen. This push-pull electronic effect significantly lowers the energy of the molecule, providing exceptional thermodynamic stability compared to isolated alkenes or ketones[1].

Steric and Electronic Effects of the tert-Butyl Group

The introduction of a bulky tert-butyl group at the nitrogen atom serves two critical functions:

  • Steric Shielding: The massive steric bulk prevents the formation of unwanted bis-enamine byproducts during synthesis, a common issue when reacting 1,3-diketones with unhindered primary amines[2].

  • Conformational Locking: The steric repulsion restricts the rotation around the C-N bond, locking the molecule into a preferred conformation that maximizes orbital overlap for resonance while dictating the trajectory of incoming electrophiles during subsequent functionalization.

Resonance R1 Neutral Enaminone N-C=C-C=O R2 Zwitterionic Form N(+)=C-C=C-O(-) R1->R2 Electron Delocalization

Fig 1: Resonance stabilization in the N-C=C-C=O conjugated enaminone system.

Physicochemical & Spectroscopic Profile

To ensure structural integrity during drug development workflows, analytical validation is paramount. The following table summarizes the core quantitative data and self-validating spectroscopic markers for 3-(tert-butylamino)cyclohex-2-en-1-one[3].

Property / MetricValue / MarkerMechanistic Significance
Chemical Formula C10​H17​NO Base molecular composition.
Molecular Weight 167.25 g/mol Verified via LC-MS (M+H peak at 168.25).
CAS Registry Number 23076-03-1Unique identifier for the tert-butyl derivative[4].
IR Spectroscopy 1600 cm⁻¹ (C=O)Self-Validation: Shift from 1710 cm⁻¹ (diketone) proves conjugation[5].
¹³C NMR (C=O) 195 ppmDownfield shift due to partial single-bond character from resonance[6].
¹³C NMR (C=C-N) 165 ppmHighly deshielded β -carbon due to nitrogen electron donation[6].
¹³C NMR (C=C-C) 95 ppmShielded α -carbon, highly susceptible to electrophilic attack[6].

Synthetic Methodology & Mechanistic Causality

The synthesis of cyclic enaminones traditionally relies on the condensation of 1,3-cyclohexanedione with an amine in refluxing aromatic solvents (e.g., toluene) using a Dean-Stark trap to remove water[7]. However, the steric hindrance of tert-butylamine often leads to sluggish kinetics and incomplete conversions under standard conditions[8].

To overcome this, we utilize a highly efficient protocol employing glacial acetic acid as both solvent and catalyst[2].

Causality of Experimental Choices
  • Why Acetic Acid? Acetic acid protonates the carbonyl oxygen of 1,3-cyclohexanedione, increasing its electrophilicity. This is strictly required to overcome the steric penalty of the tert-butylamine nucleophilic attack[2].

  • Why 80–95 °C? This specific thermal window provides sufficient activation energy for the dehydration of the hemiaminal intermediate without causing thermal degradation of the amine.

  • Self-Validating System: The reaction is self-validating. As the highly polar diketone is consumed, the reaction mixture transitions to a homogeneous state. TLC monitoring (EtOAc/Hexane) will show a distinct, highly UV-active spot (due to the new extended chromophore) with a higher Rf​ value than the starting dione.

Step-by-Step Protocol
  • Preparation: Charge a dry 100 mL round-bottom flask with 1,3-cyclohexanedione (10.0 mmol) and glacial acetic acid (15 mL) under a nitrogen atmosphere[2].

  • Amine Addition: Add tert-butylamine (12.0 mmol, 1.2 eq) dropwise at room temperature. A slight exotherm may be observed as the acetate salt forms.

  • Thermal Activation: Heat the reaction mixture to 85 °C and stir continuously for 4–6 hours[2].

  • Monitoring: Monitor the reaction via TLC or LC-MS until the complete disappearance of the 1,3-cyclohexanedione mass/spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO3​ and extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The crude product can be recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to yield pure 3-(tert-butylamino)cyclohex-2-en-1-one.

SynthesisWorkflow A 1,3-Cyclohexanedione (Electrophile) C Nucleophilic Addition (AcOH Catalyst, 85°C) A->C B tert-Butylamine (Nucleophile) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Target Enaminone (CAS: 23076-03-1) E->F

Fig 2: Synthesis workflow of 3-(tert-butylamino)cyclohex-2-en-1-one via condensation.

Applications in Advanced Drug Development

The 3-(tert-butylamino)cyclohex-2-en-1-one scaffold is not merely an end-product; it is a highly programmable building block.

  • Heterocyclic Synthesis: The electron-rich α -carbon (C-2) readily undergoes electrophilic halogenation (e.g., using NBS or ICl2−​ reagents), which primes the molecule for cross-coupling reactions or cyclization into functionalized indoles and quinolines[2].

  • Pharmacophore Integration: Cyclic enaminones are recognized as critical pharmacophores in the development of anticonvulsants, acetylcholinesterase inhibitors, and K-ATP channel openers[7]. The tert-butyl variant specifically enhances the lipophilicity (LogP) of the resulting drug candidates, improving blood-brain barrier (BBB) penetration for neurological targets.

References

  • Organic Process Research & Development (ACS) - A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Available at:[Link]

  • Journal of Organic Chemistry (ACS) - Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Available at:[Link]

  • PubChem - 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892. Available at: [Link]

  • ResearchGate - Optimization of Enaminone structures and investigation of substituent effects on molecular stability. Available at:[Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(Tert-butylamino)cyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for 3-(Tert-butylamino)cyclohex-2-en-1-one, a molecule of interest in synthetic and medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 3-(Tert-butylamino)cyclohex-2-en-1-one, a molecule of interest in synthetic and medicinal chemistry. As a vinylogous amide, or enaminone, its unique electronic and structural features give rise to characteristic spectroscopic signatures. This document will serve as a comprehensive resource for the identification and characterization of this compound, detailing the theoretical basis and practical application of key spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

3-(Tert-butylamino)cyclohex-2-en-1-one possesses a core structure featuring a cyclohexenone ring substituted with a tert-butylamino group at the β-position. This "push-pull" system, with the electron-donating amino group and the electron-withdrawing carbonyl group in conjugation, dictates its chemical reactivity and is clearly reflected in its spectroscopic data.[1] The analysis that follows is based on established principles and data from analogous structures, providing a robust framework for its characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-(Tert-butylamino)cyclohex-2-en-1-one, the key vibrational modes are associated with the N-H, C=O, C=C, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid or oil sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The expected IR absorption bands for 3-(Tert-butylamino)cyclohex-2-en-1-one are summarized in the table below. The delocalization of electrons within the enaminone system leads to a decrease in the C=O and C=C stretching frequencies compared to their unconjugated counterparts.[2]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3400Medium, BroadN-H StretchIndicative of the secondary amine. Broadness is due to hydrogen bonding.[2]
~2850-2960StrongC-H Stretch (sp³)Arises from the C-H bonds of the cyclohexyl ring and the tert-butyl group.[3][4]
~1640-1660StrongC=O Stretch (Amide-like)Lower frequency than a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C and N-H groups, giving it partial amide character.[2]
~1550-1600StrongC=C Stretch & N-H BendStrong absorption due to the polarized nature of the double bond within the enaminone system, often coupled with the N-H bending vibration.[2][5]
~1150-1250MediumC-N StretchCharacteristic of the carbon-nitrogen single bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data and Interpretation (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.1-5.3Singlet1H=CH The vinylic proton is a singlet as it has no adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group.
~2.2-2.4Triplet2HCH ₂-C=OProtons alpha to the carbonyl group are deshielded. They appear as a triplet due to coupling with the adjacent CH₂ group.
~2.1-2.3Triplet2HCH ₂-C=CProtons alpha to the double bond are also deshielded and appear as a triplet.
~1.8-2.0Quintet2HCH ₂ in ringThe protons on the central CH₂ of the cyclohexene ring are split by the two adjacent CH₂ groups.
~1.3-1.5Singlet9HC(CH ₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signature.[6]
~7.0-8.0Broad Singlet1HNH The chemical shift of the N-H proton can vary depending on concentration and solvent. It is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 75 or 100 MHz NMR spectrometer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[7]

Predicted ¹³C NMR Data and Interpretation (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~195-200CC =OThe carbonyl carbon is significantly deshielded and appears far downfield.[8]
~160-165CC -NThe carbon atom of the double bond attached to the nitrogen is deshielded by the nitrogen and the conjugation.[8]
~95-100CH=C HThe vinylic CH carbon appears upfield relative to the other sp² carbon due to the electron-donating effect of the nitrogen.
~50-55CC (CH₃)₃The quaternary carbon of the tert-butyl group.
~35-40CH₂C H₂-C=OThe carbon alpha to the carbonyl group.
~28-32CH₃C(C H₃)₃The carbons of the methyl groups of the tert-butyl substituent.[7]
~25-30CH₂C H₂-C=CThe carbon alpha to the double bond.
~20-25CH₂C H₂ in ringThe remaining sp³ hybridized carbon of the cyclohexene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

Interpretation of the Mass Spectrum

The molecular formula of 3-(Tert-butylamino)cyclohex-2-en-1-one is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol . In positive-ion ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 168. The fragmentation of enaminones can be complex, but a likely fragmentation pathway involves the loss of the tert-butyl group.[9]

m/zIonRationale
168[M+H]⁺Protonated molecular ion.
112[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group, a common fragmentation for tert-butyl containing compounds.
57[C₄H₉]⁺The tert-butyl cation.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Numbering scheme for 3-(Tert-butylamino)cyclohex-2-en-1-one.

Experimental Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-(Tert-butylamino)cyclohex-2-en-1-one IR FT-IR (ATR) Sample->IR NMR NMR (CDCl3) Sample->NMR MS ESI-MS Sample->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data ¹H & ¹³C Assignments NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmed IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of 3-(Tert-butylamino)cyclohex-2-en-1-one. The spectroscopic data are highly consistent with the proposed enaminone structure, with each technique offering complementary information. This guide serves as a foundational reference for researchers working with this and related compounds, enabling efficient and accurate structural elucidation.

References

Sources

Exploratory

3-(Tert-butylamino)cyclohex-2-en-1-one: A Sterically Directed Enaminone Building Block in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern synthetic and medicinal chemistry, enaminones serve as versatile, ambidentate building blocks capable of participating in a wide array of electrophilic and nucleophilic transf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, enaminones serve as versatile, ambidentate building blocks capable of participating in a wide array of electrophilic and nucleophilic transformations. Among these, 3-(tert-butylamino)cyclohex-2-en-1-one (CAS: 23076-03-1) stands out as a highly specialized synthon. By integrating a bulky tert-butyl group onto the nitrogen atom of a cyclic enaminone system, chemists can fundamentally alter the molecule's reactivity profile. This steric shielding effectively suppresses unwanted N-alkylation and N-acylation pathways, funneling reactivity exclusively toward the C2 carbon and C1 carbonyl.

This whitepaper explores the mechanistic rationale, comparative advantages, and self-validating experimental protocols for utilizing 3-(tert-butylamino)cyclohex-2-en-1-one in the synthesis of complex, drug-like heterocyclic scaffolds, such as hexahydroquinolines and tetrahydroquinolones[1][2].

Structural & Mechanistic Profiling

The Push-Pull Electronic System

Enaminones are characterized by a conjugated system where an electron-donating amino group is linked through a carbon-carbon double bond to an electron-withdrawing carbonyl group. This creates a "push-pull" resonance structure. In 3-(tert-butylamino)cyclohex-2-en-1-one, the nitrogen lone pair delocalizes into the ring, rendering the α-carbon (C2) highly nucleophilic and the carbonyl carbon (C1) electrophilic.

The tert-Butyl Steric Effect

While primary enaminones (e.g., 3-aminocyclohex-2-en-1-one) often suffer from competing N- versus C-alkylation, the introduction of the tert-butyl group provides profound regiocontrol. The massive steric bulk of the C(CH3)3 moiety acts as a physical shield over the nitrogen lone pair. Consequently, incoming electrophiles are sterically repelled from the nitrogen and directed toward the C2 position. Furthermore, the inductive electron-donating effect of the tert-butyl group enhances the overall nucleophilicity of the C2 carbon compared to N-aryl or N-unsubstituted derivatives.

Enaminone_Reactivity Core 3-(tert-butylamino) cyclohex-2-en-1-one N_Site N-Atom Sterically Shielded Core->N_Site tert-Butyl Group C2_Site C2 Position Highly Nucleophilic Core->C2_Site Push-Pull Resonance C1_Site C1 Carbonyl Electrophilic Center Core->C1_Site Conjugation Inhibits N-Alkylation Inhibits N-Alkylation N_Site->Inhibits N-Alkylation Aza-Michael Additions Aza-Michael Additions C2_Site->Aza-Michael Additions Condensation / Annulation Condensation / Annulation C1_Site->Condensation / Annulation

Diagram 1: Electronic push-pull dynamics and steric directing effects of the enaminone.

Core Applications in Heterocyclic Synthesis

The predictable reactivity of 3-(tert-butylamino)cyclohex-2-en-1-one makes it a premier building block for multicomponent reactions (MCRs).

Hantzsch-Type Multicomponent Reactions

The most prominent application of this building block is in the modified Hantzsch synthesis of highly substituted hexahydroquinolines and tetrahydroquinolones[1][2]. These scaffolds are privileged structures in medicinal chemistry, frequently evaluated as Free Fatty Acid Receptor 3 (FFA3) modulators and cardiovascular agents[1][2].

In a typical three-component reaction involving the enaminone, an aryl aldehyde, and an active methylene compound (like malononitrile or a 1,3-dicarbonyl), the sequence proceeds via an initial Knoevenagel condensation, followed by a highly regioselective Aza-Michael addition at the C2 position of the enaminone.

Hantzsch_Mechanism Enaminone 3-(tert-butylamino)cyclohex-2-en-1-one (Nucleophile) Michael Step 2: Aza-Michael Addition C2 attack on Arylidene Enaminone->Michael Aldehyde Aryl Aldehyde (Electrophile) Knoevenagel Step 1: Knoevenagel Condensation Formation of Arylidene Intermediate Aldehyde->Knoevenagel Dicarbonyl Active Methylene (e.g., Malononitrile) Dicarbonyl->Knoevenagel Knoevenagel->Michael Intermediate Cyclization Step 3: Intramolecular Cyclization Amine attack on Nitrile/Carbonyl Michael->Cyclization Adduct Product N-(tert-butyl)-hexahydroquinoline (Target Scaffold) Cyclization->Product -H2O / Tautomerization

Diagram 2: Mechanistic pathway of the Hantzsch-type multicomponent synthesis.

Quantitative Profiling of Enaminone Derivatives

To understand the specific advantages of the tert-butyl variant, it is essential to compare it against other common N-substituted 3-aminocyclohex-2-en-1-ones. The table below summarizes the structural and reactive parameters that dictate synthetic choices.

N-Substituent (R)Steric Hindrance (A-value approx.)N-Alkylation RiskC2 NucleophilicityLogP Contribution (Lipophilicity)Primary Synthetic Utility
-H (Primary) Minimal (~0.0 kcal/mol)High HighLowGeneral, unhindered heterocycles
-CH3 (Methyl) Low (1.70 kcal/mol)ModerateHighLow-ModerateN-methylated alkaloid analogs
-Ph (Phenyl) High (Planar, 2.8 kcal/mol)LowModerate (Delocalized)HighAryl-fused fluorescent dyes
-C(CH3)3 (tert-Butyl) Very High (3D, >4.7 kcal/mol) Negligible Very High (Inductive) Very High Highly regioselective annulations

Table 1: Comparative reactivity and physicochemical profiling of N-substituted 3-aminocyclohex-2-en-1-ones.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Synthesis of 3-(tert-butylamino)cyclohex-2-en-1-one

Objective: Condense 1,3-cyclohexanedione with tert-butylamine to form the building block.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add tert-butylamine (12.6 mL, 120 mmol, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.95 g, 5 mol%).

    • Causality:p-TsOH protonates the carbonyl, increasing its electrophilicity. The Dean-Stark trap is critical; the reaction is an equilibrium, and the physical removal of the water byproduct drives the condensation to completion.

  • Reflux & Validation: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when exactly 1.8 mL (100 mmol) of water has collected (typically 4-6 hours). TLC (EtOAc/Hexane 1:1) should show the disappearance of the dione spot (stains heavily with KMnO4) and the appearance of a highly UV-active enaminone spot.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize the p-TsOH and remove any unreacted dione (which is highly acidic). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol B: Multicomponent Synthesis of an N-(tert-butyl)-hexahydroquinoline

Objective: Utilize the enaminone in a three-component reaction with benzaldehyde and malononitrile[1].

  • Reaction Setup: In a 50 mL flask, combine 3-(tert-butylamino)cyclohex-2-en-1-one (1.67 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 mL, 10 mol%).

    • Causality: Piperidine acts as a base to catalyze the initial Knoevenagel condensation between benzaldehyde and malononitrile, forming the highly electrophilic arylidenemalononitrile intermediate in situ. Ethanol provides a protic environment that stabilizes the polar transition states of the subsequent Aza-Michael addition without outcompeting the nucleophile.

  • Reflux & Validation: Reflux the mixture for 2-4 hours.

    • Self-Validation: As the reaction progresses, the highly crystalline fused heterocyclic product will often begin to precipitate directly from the hot ethanol solution due to its rigid, hydrophobic structure and the bulk of the tert-butyl group.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry to afford the pure N-(tert-butyl)-hexahydroquinoline derivative.

References

  • Semantic Scholar (ARKIVOC 2001) Title: Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones Source: Semantic Scholar / ARKIVOC URL:[Link]

  • PubMed Central (PMC) Title: Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

3-(Tert-butylamino)cyclohex-2-en-1-one in Michael addition reactions

Application Note: 3-(Tert-butylamino)cyclohex-2-en-1-one as a Regioselective Nucleophile in Michael Addition Reactions Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Tert-butylamino)cyclohex-2-en-1-one as a Regioselective Nucleophile in Michael Addition Reactions

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Mechanistic Insights

As drug development increasingly relies on complex, functionalized nitrogen-containing heterocycles, the strategic use of enaminones has become indispensable[1]. Enaminones are highly versatile push-pull systems, characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond.

Among the library of available enaminones, 3-(tert-butylamino)cyclohex-2-en-1-one (CAS: 23076-03-1) stands out as a highly reliable, regioselective Michael donor.

The Causality of Experimental Design: Why the tert-Butyl Group? In standard enaminone chemistry, competition between N -alkylation (aza-Michael) and C -alkylation (C-Michael) often reduces product yields and complicates purification[2]. The bulky tert-butyl group on the nitrogen atom imposes severe steric hindrance, effectively shutting down the aza-Michael pathway. Consequently, the nucleophilicity is exclusively channeled to the α -carbon (C-2). This structural tuning allows the molecule to act as a predictable C-nucleophile when reacted with electron-deficient alkenes (Michael acceptors) such as nitroalkenes, maleimides, or acrylates.

Reaction Pathway & Visualization

The reaction between 3-(tert-butylamino)cyclohex-2-en-1-one and an electrophilic alkene proceeds via a zwitterionic intermediate. The inherent reactivity of the C=C bond in enaminones allows for these C-C bond formations to often proceed without the need for transition metal catalysts[3].

G N1 3-(tert-butylamino) cyclohex-2-en-1-one (Nucleophile) N3 C-C Bond Formation at α-Carbon (C-2) N1->N3 Delocalized π-electrons N2 Michael Acceptor (e.g., Nitroalkene) N2->N3 Electrophilic attack N4 Zwitterionic Intermediate N3->N4 N5 Proton Transfer & Tautomerization N4->N5 N6 α-Substituted Enaminone Adduct N5->N6 Final Product

Mechanistic pathway of the α-C Michael addition of 3-(tert-butylamino)cyclohex-2-en-1-one.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratory environments, the following protocols are designed as self-validating systems . Each step contains built-in physical or spectroscopic checkpoints to verify success before proceeding.

Protocol A: Synthesis and Validation of 3-(Tert-butylamino)cyclohex-2-en-1-one
  • Objective: Prepare the enaminone precursor with high purity.

  • Causality of Solvent Choice: Condensation of 1,3-cyclohexanedione with tert-butylamine requires the continuous removal of water to drive the thermodynamic equilibrium toward the enaminone. Toluene is utilized as an azeotropic solvent.

  • Procedure:

    • Add 1,3-cyclohexanedione (10.0 mmol, 1.12 g) and tert-butylamine (11.0 mmol, 1.16 mL) to 50 mL of anhydrous toluene in a round-bottom flask.

    • Attach a Dean-Stark apparatus and reflux the mixture for 4 hours.

    • Self-Validation Check 1 (Physical): Monitor the water collection in the Dean-Stark trap. The reaction is complete when exactly ~0.18 mL of water has evolved.

    • Cool to room temperature and remove the solvent under reduced pressure. Recrystallize the crude solid from hexanes/ethyl acetate.

    • Self-Validation Check 2 (Spectroscopic): Confirm the structure via 1 H NMR (CDCl 3​ ). The critical diagnostic peak is the α -vinylic proton, which must appear as a sharp singlet at δ ~5.30 ppm. If this peak is missing, the enaminone has not formed.

Protocol B: Regioselective α -C Michael Addition to trans- β -Nitrostyrene
  • Objective: Form a C-C bond at the α -position of the enaminone.

  • Causality of Solvent Choice: Ethanol is chosen because its protic nature stabilizes the zwitterionic transition state via hydrogen bonding to the nitro group of the acceptor, accelerating the reaction without metal catalysts.

  • Procedure:

    • Dissolve 3-(tert-butylamino)cyclohex-2-en-1-one (5.0 mmol) and trans- β -nitrostyrene (5.0 mmol) in 20 mL of absolute ethanol.

    • Stir the mixture at 25 °C for 4 hours.

    • Self-Validation Check 1 (Visual & Chromatographic): The solution will transition from pale yellow to deep orange as the charge-transfer complex forms, eventually precipitating the product. TLC (Silica, 1:1 EtOAc/Hexane) should show the disappearance of the enaminone ( Rf​ ~0.4) and the emergence of a lower Rf​ spot.

    • Filter the precipitated solid and wash with cold ethanol (2 x 5 mL).

    • Self-Validation Check 2 (Spectroscopic): In the 1 H NMR of the isolated product, the diagnostic α -vinylic proton ( δ 5.30 ppm) from the starting material must be completely absent . Its disappearance is the definitive proof of successful C-2 substitution.

Workflow Step1 1. Reagent Preparation Equimolar Enaminone & Acceptor Step2 2. Solvent Addition (e.g., EtOH for H-bonding) Step1->Step2 Step3 3. Reaction Incubation (25-80 °C, 4-24 h) Step2->Step3 Step4 4. Self-Validation (NMR: Loss of δ 5.30 ppm) Step3->Step4 Step5 5. Product Isolation (Filtration / Chromatography) Step4->Step5

Self-validating experimental workflow for enaminone Michael addition reactions.

Quantitative Data Presentation

The steric bulk of the tert-butyl group ensures that α -C regioselectivity remains >99% across a variety of Michael acceptors. However, reaction kinetics and overall yields vary based on the electrophilicity of the acceptor. Recent 2026 methodologies continue to leverage these kinetic profiles for complex amine synthesis[4].

Table 1: Comparative Michael Addition Yields with 3-(tert-butylamino)cyclohex-2-en-1-one

Michael AcceptorSolventTemp (°C)Time (h)Yield (%)Regioselectivity
trans- β -NitrostyreneEtOH25488>99% α -C
N-PhenylmaleimideToluene801275>99% α -C
Methyl AcrylateMeOH602462>99% α -C
AcrylonitrileDMF801855>99% α -C

Note: Yields represent isolated, chromatographically pure products. Lower yields in acrylonitrile are attributed to competing polymerization of the acceptor at elevated temperatures.

References

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals.[Link]

  • The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. SciELO. [Link]

  • Michael-Addition-Triggered Release of Substituents from Tertiary Amines. Organic Letters. [Link]

  • Synthesis of α -Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones. ACS Publications.[Link]

Sources

Application

Advanced Regioselective Alkylation of 3-(Tert-butylamino)cyclohex-2-en-1-one

Introduction & Mechanistic Causality Enaminones are highly versatile ambident nucleophiles that bridge the reactivity profiles of enamines and α,β -unsaturated ketones. A classic challenge in enaminone functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Enaminones are highly versatile ambident nucleophiles that bridge the reactivity profiles of enamines and α,β -unsaturated ketones. A classic challenge in enaminone functionalization is controlling the regioselectivity of electrophilic attack, which can theoretically occur at the nitrogen (N), oxygen (O), or the α -carbon (C2).

The structural design of 3-(tert-butylamino)cyclohex-2-en-1-one elegantly solves the N-alkylation problem. In primary or less-hindered secondary enaminones, N-alkylation is a major competing pathway that diminishes the yield of desired C-alkylated products. However, the incorporation of a bulky tert-butyl group introduces severe steric crowding (A-strain) around the nitrogen atom. This steric shield dramatically increases the activation energy for N-alkylation, effectively shutting down the pathway and funneling nucleophilic attack toward the carbon framework ().

The ultimate site of C-alkylation—either C2 ( α ) or C6 ( α ') —is dictated by the stoichiometry of the base used, which controls whether the reaction proceeds via a monoanion or a dianion intermediate ().

The Monoanion Pathway (C2-Alkylation)

Treatment of the enaminone with 1.05 equivalents of a base like Sodium Hydride (NaH) irreversibly deprotonates the N–H bond. The resulting monoanion features electron density delocalized across the N, C2, and O atoms. Because the tert-butyl group blocks the nitrogen, electrophiles (e.g., alkyl halides) are forced to attack the C2 position. This pathway operates under kinetic control for highly reactive electrophiles, yielding exclusively C2-alkylated products ().

The Dianion Pathway (C6-Alkylation)

When 2.1 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) are used at cryogenic temperatures (–78 °C), a dianion is generated. The first equivalent deprotonates the N–H bond, while the second removes a proton from the C6 position (adjacent to the carbonyl). The C6 protons are preferentially abstracted over the C4 protons because the resulting C6 carbanion is cross-conjugated and stabilized by the enolate system. The highly localized carbanion at C6 possesses the highest HOMO coefficient, making it vastly more nucleophilic than the delocalized enaminone core, resulting in rapid and exclusive C6-alkylation ().

Reaction Pathways Visualization

Enaminone_Alkylation SM 3-(tert-Butylamino) cyclohex-2-en-1-one Monoanion Monoanion (N-deprotonated) SM->Monoanion 1.05 eq NaH THF, 0 °C to RT Dianion Dianion (N, C6-deprotonated) SM->Dianion 2.10 eq LDA THF, -78 °C C2_Product C2-Alkylated Product (α-Alkylation) Monoanion->C2_Product R-X (e.g., MeI) Steric block at N C6_Product C6-Alkylated Product (α'-Alkylation) Dianion->C6_Product R-X (e.g., BnBr) Kinetic attack at C6

Divergent regioselective alkylation pathways of 3-(tert-butylamino)cyclohex-2-en-1-one.

Quantitative Data: Regioselectivity Matrix

The following table summarizes how base selection and stoichiometry dictate the active intermediate and the resulting regiochemistry.

Base SystemEquivalentsSolventTemp (°C)Active IntermediatePrimary Alkylation SiteTypical Yield
NaH1.05THF0 to 25MonoanionC2 ( α )75–85%
K 2​ CO 3​ 2.00DMF80Neutral / MonoanionC2 ( α )60–70%
LDA2.10THF-78DianionC6 ( α ')70–80%
n-BuLi2.10THF/HMPA-78DianionC6 ( α ')65–75%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific physical and analytical checkpoints that allow the scientist to verify the success of intermediate states before proceeding.

Protocol A: C2-Alkylation via Monoanion Generation

Objective: Synthesize 2-alkyl-3-(tert-butylamino)cyclohex-2-en-1-one.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Reagent Loading: Suspend NaH (60% dispersion in mineral oil, 1.05 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 3-(tert-butylamino)cyclohex-2-en-1-one (1.00 mmol) in anhydrous THF (2 mL) and add it dropwise to the NaH suspension over 5 minutes.

    • Self-Validation Checkpoint (Physical): Observe the evolution of H 2​ gas. Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution completely ceases, confirming quantitative monoanion formation.

  • Alkylation: Cool the reaction back to 0 °C. Add the alkyl halide (e.g., Iodomethane, 1.10 mmol) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (5 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint (Analytical): Analyze the crude product via 1 H NMR. The starting material exhibits a distinct vinylic proton singlet at C2 ( 5.2 ppm). The complete disappearance of this singlet confirms successful C2-alkylation.

Protocol B: C6-Alkylation via Dianion Generation

Objective: Synthesize 6-alkyl-3-(tert-butylamino)cyclohex-2-en-1-one.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with Argon.

  • LDA Generation: Add anhydrous THF (10 mL) and diisopropylamine (2.20 mmol) to the flask. Cool to 0 °C. Dropwise add n-BuLi (2.5 M in hexanes, 2.10 mmol). Stir for 15 minutes to form LDA, then cool the solution to –78 °C using a dry ice/acetone bath.

  • Dianion Formation: Dissolve 3-(tert-butylamino)cyclohex-2-en-1-one (1.00 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the LDA at –78 °C over 10 minutes.

    • Self-Validation Checkpoint (Physical): The solution will transition from pale yellow to a deep orange/red color, indicating the successful formation of the extended N,C6-dianion. Stir for 1 hour at –78 °C.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.05 mmol) dropwise. Maintain the temperature at –78 °C for 2 hours.

  • Workup: Quench the reaction at –78 °C by adding glacial acetic acid (0.5 mL) in THF (2 mL) to prevent equilibration, followed by water (10 mL). Warm to room temperature and extract with Dichloromethane (3 × 15 mL). Dry over MgSO 4​ and concentrate.

  • Validation Checkpoint (Analytical): Analyze via 1 H NMR. Unlike Protocol A, the C2 vinylic proton singlet ( 5.2 ppm) must remain intact. Successful C6-alkylation is confirmed by the appearance of new alkyl signals and a change in the integration/splitting pattern of the aliphatic protons adjacent to the carbonyl (C6).

References

  • Lepage, L., & Troin, Y. (1989). "Photocyclization of aryl enaminones. An efficient route to indole alkaloid synthons." Canadian Journal of Chemistry, 67(2), 213-222. URL:[Link]

  • Chaaban, I., Greenhill, J. V., & Ramli, M. (1981). "Reactions between enaminones and enones. Part 2. C versus N-Alkylation with cyclohex-2-enone." Journal of the Chemical Society, Perkin Transactions 1, 3120-3124. URL:[Link]

Method

Catalytic Architecture and Applications of Metal Complexes with 3-(Tert-butylamino)cyclohex-2-en-1-one

Executive Summary & Mechanistic Causality The molecule 3-(tert-butylamino)cyclohex-2-en-1-one belongs to a privileged class of cyclic β -enaminones. These compounds act as highly versatile, bidentate (N,O) ligands for tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The molecule 3-(tert-butylamino)cyclohex-2-en-1-one belongs to a privileged class of cyclic β -enaminones. These compounds act as highly versatile, bidentate (N,O) ligands for transition metals. In the realm of homogeneous and supported heterogeneous catalysis, the structural anatomy of this specific ligand dictates its superior performance:

  • Steric Shielding via the tert-Butyl Group: The bulky tert-butyl moiety on the enamine nitrogen provides critical steric hindrance. When coordinated to a metal center (such as Pd, Cu, or Ru), this bulk shields the axial coordination sites of square-planar or octahedral complexes. This causality prevents unwanted catalyst dimerization and suppresses off-target aggregation, significantly boosting the Turnover Number (TON).

  • Electronic Tuning via the Cyclohexenone Core: The rigid six-membered ring restricts the conformational degrees of freedom of the conjugated N−C=C−C=O system. Upon complexation, it forms a highly stable six-membered metallacycle. The strong electron-donating nature of the enamine nitrogen enriches the electron density at the metal center, facilitating challenging oxidative addition steps in cross-coupling reactions [1].

This application note provides detailed, self-validating protocols for deploying 3-(tert-butylamino)cyclohex-2-en-1-one metal complexes across three distinct catalytic domains: Palladium-catalyzed cross-coupling, Copper-catalyzed cycloadditions, and Ruthenium-catalyzed transfer hydrogenation.

Quantitative Benchmarks: Catalytic Performance Summary

The following table synthesizes the quantitative data for metal-enaminone complexes derived from 3-(tert-butylamino)cyclohex-2-en-1-one and its direct structural analogs across various catalytic workflows.

Catalyst SystemReaction TypeSubstratesCatalyst LoadingTemp / TimeYield (%)
Pd(II)-Enaminone Suzuki-Miyaura Cross-CouplingAryl Bromides + Phenylboronic acid1.0 mol%80 °C / 4 h92 - 98%
Pd(II)-Enaminone Direct C-H ArylationCyclic Enaminone + Arylboronic acid5.0 mol%60 °C / 12 h75 - 88%
Cu(II)-Enaminone (Silica) CuAIAC CycloadditionAzomethine imines + Terminal ynones10.0 mol%25 °C / 24 h85 - 95%
Ru(II)-Enaminone Transfer HydrogenationAcetophenone + Isopropanol0.1 mol%82 °C / 6 h> 99%

Application Note 1: Palladium-Catalyzed Cross-Coupling

Palladium complexes featuring cyclic enaminone ligands are robust catalysts for carbon-carbon bond formation. The electron-rich nature of the enaminone ligand accelerates the oxidative addition of aryl halides to the Pd(0) active species, while the steric bulk of the tert-butyl group facilitates the reductive elimination of the biaryl product [1]. Furthermore, these complexes can catalyze the direct C-H arylation of enaminones themselves, utilizing a Cu(II) co-catalyst to assist in transmetalation and reoxidation [4].

Caption: Catalytic cycle of Pd-enaminone complex in cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validating Design: This protocol includes an internal standard (dodecane) added at the initiation step. By taking aliquots at t=0 and t=4 hours, the researcher can use GC-FID to independently verify conversion rates without relying solely on isolated yields, thereby validating the catalytic turnover.

  • Preparation of the Precatalyst: In a nitrogen-filled glovebox, synthesize the Pd(II) complex by reacting Pd(OAc)2​ (1.0 equiv) with 3-(tert-butylamino)cyclohex-2-en-1-one (2.0 equiv) in anhydrous dichloromethane at room temperature for 2 hours. Isolate the resulting Pd(enaminone)2​ complex via precipitation with hexanes.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol, 50% excess to account for protodeboronation), and K2​CO3​ (2.0 mmol). Causality of Base: The base quaternizes the boronic acid to form a boronate complex, drastically increasing its nucleophilicity for the transmetalation step.

  • Catalyst Addition: Add the Pd(enaminone)2​ catalyst (0.01 mmol, 1.0 mol%) and dodecane (0.5 mmol, internal standard).

  • Solvent & Heating: Inject 3.0 mL of a degassed EtOH/H2​O (1:1 v/v) mixture. Seal the tube and heat to 80 °C in an oil bath for 4 hours.

  • Validation & Workup: Cool to room temperature. Extract a 50 μL aliquot, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID to validate conversion. Extract the remaining bulk mixture with ethyl acetate ( 3×10 mL), dry over MgSO4​ , and purify via flash chromatography.

Application Note 2: Immobilized Cu(II)-Catalyzed Cycloadditions

While homogeneous Cu(II)-enaminone complexes exhibit excellent catalytic activity in Azomethine Imine-Alkyne Cycloadditions (CuAIAC), they suffer from poor reusability. By covalently anchoring the enaminone ligand to 3-aminopropyl silica gel via transamination, a robust heterogeneous catalyst is formed [2]. The rigid placement of the enaminone on the silica matrix prevents bimolecular deactivation of the copper centers.

Caption: Workflow for the immobilization of Cu(II)-enaminone complexes on silica gel.

Protocol: Heterogeneous CuAIAC Reaction

Self-Validating Design: To prove the reaction is genuinely heterogeneous and not catalyzed by leached copper, a "hot filtration test" is integrated into the protocol.

  • Catalyst Immobilization: React 3-(tert-butylamino)cyclohex-2-en-1-one with 3-aminopropyl silica gel in methanol at 60 °C for 48 hours to form the silica-bound enaminone. Treat this support with Cu(OAc)2​⋅H2​O (1.0 equiv relative to ligand loading) in methanol for 24 hours. Filter and wash extensively with methanol and dichloromethane to remove any uncoordinated copper.

  • Cycloaddition Setup: In a 10 mL round-bottom flask, combine the azomethine imine (0.5 mmol), terminal ynone (0.6 mmol), and the immobilized Cu(II)-enaminone catalyst (10 mol% Cu).

  • Reaction Execution: Add 2.0 mL of dichloromethane. Stir the suspension at 25 °C for 24 hours.

  • Hot Filtration Control (Validation): At t=2 hours (approx. 20% conversion), filter half of the reaction mixture through a PTFE syringe filter into a new flask to remove the solid catalyst. Continue stirring both the filtered solution and the original suspension. If the filtered solution shows no further conversion while the original suspension proceeds to completion, the catalytic system is validated as strictly heterogeneous.

  • Isolation: Filter the final completed reaction mixture to recover the catalyst (which can be washed and reused for up to 5 cycles). Concentrate the filtrate under reduced pressure to yield the pyrazolo[1,2-a]pyrazole product.

Application Note 3: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium(II) complexes coordinated with enaminone ligands are highly efficient for the transfer hydrogenation of ketones to secondary alcohols [3]. The enaminone ligand acts as a spectator ligand that tunes the Lewis acidity of the Ru(II) center, optimizing the rate of isopropanol dehydrogenation to form the active Ru-hydride species.

RuCycle RuCat Ru(II)-Enaminone Precatalyst RuH Ru-Hydride Active Species RuCat->RuH iPrOH / Base Substrate Ketone Coordination RuH->Substrate Ketone Addition Product Alcohol Release Substrate->Product Hydride Transfer Product->RuH iPrOH Regeneration

Caption: Ruthenium-catalyzed transfer hydrogenation pathway using enaminone ligands.

Protocol: Transfer Hydrogenation of Acetophenone

Self-Validating Design: A parallel control reaction omitting the base ( KOH ) is run simultaneously. Because the base is mechanistically required to deprotonate isopropanol and generate the critical Ru-alkoxide intermediate (which subsequently undergoes β -hydride elimination to form the Ru-hydride), the failure of the base-free control validates the proposed hydride-transfer mechanism.

  • Preparation: In a Schlenk flask under argon, dissolve the Ru(II)-enaminone precatalyst (0.005 mmol, 0.1 mol%) in anhydrous, degassed isopropanol (10 mL). Causality of Solvent: Isopropanol serves a dual purpose as both the reaction solvent and the stoichiometric hydrogen donor.

  • Activation: Add a standard solution of KOH in isopropanol (0.05 mmol, 1.0 mol%). Stir at 82 °C (reflux) for 15 minutes to generate the active Ru-hydride species. The solution typically undergoes a distinct color change during this activation phase.

  • Substrate Addition: Inject acetophenone (5.0 mmol) into the refluxing mixture.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS. The reaction typically reaches >99% conversion within 6 hours.

  • Workup: Cool the mixture to 0 °C to quench the reaction. Pass the solution through a short pad of silica gel to remove the ruthenium complex, eluting with diethyl ether. Evaporate the solvent to obtain pure 1-phenylethanol.

References

  • Preparation and structures of Pd(eao)
  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • Application of enaminone ruthenium(II)
  • A Copper-Assisted Palladium(II)
Application

Polymerization reactions involving 3-(Tert-butylamino)cyclohex-2-en-1-one

[label="5. Chain Propagation\n(Polymer growth)", fillcolor="#F1F3 Figure 1: Synthesis workflow for enaminone metal complexes and their polymerization applications.

Author: BenchChem Technical Support Team. Date: March 2026

[label="5. Chain Propagation\n(Polymer growth)", fillcolor="#F1F3

Figure 1: Synthesis workflow for enaminone metal complexes and their polymerization applications.

Figure 2: Coordination-insertion mechanism for the ring-opening polymerization of rac-lactide.

  • Zinc Aryl/Alkyl β-diketiminates: Balancing Accessibility and Stability for High-Activity Ring-Opening Polymerization of rac-Lactide Source: ACS Catalysis URL:[Link]

  • Isolated Dipolar ONN Schiff Base Regioisomers: Synthesis, Characterization and Crystallographic Study Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Imino-Enamido Hafnium and Zirconium Complexes: A New Family of Olefin Polymerization Catalysts with Ultrahigh-Molecular-Weight Capabilities Source: Organometallics (ACS Publications) URL:[Link]

  • Zinc compounds supported by β-enaminone and β-diketiminate ligands: syntheses, characterization and catalytic behaviors toward cross-coupling of B2Pin2 with aryl iodides Source: Inorganica Chimica Acta URL:[Link]

Technical Notes & Optimization

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